molecular formula C18H13FN4O4 B2374154 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1203069-06-0

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2374154
CAS No.: 1203069-06-0
M. Wt: 368.324
InChI Key: XLBCOVHWEGOYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorobenzyl group and a benzo[d]oxazol-2-one moiety. The fluorobenzyl and benzoxazolone groups contribute to binding affinity and metabolic stability, making structural analogs valuable for drug discovery and diagnostic applications.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O4/c19-12-7-5-11(6-8-12)9-16-21-22-17(27-16)20-15(24)10-23-13-3-1-2-4-14(13)26-18(23)25/h1-8H,9-10H2,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBCOVHWEGOYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound belonging to the oxadiazole derivatives. This compound is characterized by its unique structure, which enhances its potential biological activity. The presence of a fluorine atom in the benzyl group is believed to augment its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FN3O3C_{15}H_{12}FN_3O_3, with a molecular weight of approximately 325.3 g/mol. The structure consists of an oxadiazole ring linked to an acetamide moiety and a benzo[d]oxazole derivative.

PropertyValue
Molecular FormulaC15H12FN3O3
Molecular Weight325.3 g/mol
CAS Number954599-26-9
SolubilitySoluble in DMSO

Biological Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential antitumor activity against several cancer cell lines.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of oxadiazole can inhibit the proliferation of cancer cells. For example, compounds with similar structures were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 2 to 10 µM in 2D cultures.
  • Antimicrobial Assays : In a study evaluating the antibacterial properties of oxadiazole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. The fluorine substituent enhances binding interactions, potentially increasing the efficacy of the compound.

MechanismDescription
Enzyme InhibitionCompounds may inhibit enzymes critical for cancer cell survival.
DNA IntercalationSome derivatives can bind to DNA, disrupting replication processes.
Receptor ModulationInteraction with cell surface receptors can alter signaling pathways.

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs, but key differences influence their properties:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound 1,3,4-Oxadiazole 4-Fluorobenzyl, benzo[d]oxazol-2-one Acetamide, oxadiazole, benzoxazolone
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5n) 1,3,4-Thiadiazole 4-Fluorobenzylthio, 2-methoxyphenoxy Thioether, methoxyphenoxy, thiadiazole
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide) Benzoxazolone Naphthalene, methyl-phenylacetamide Suzuki-coupled naphthalene, benzoxazolone
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) 1,3,4-Oxadiazole 5-Bromobenzofuran, 4-fluorophenylthio Thioacetamide, benzofuran
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide 1,3,4-Oxadiazole 3-Methoxybenzyl, arylthio Thioacetamide, methoxybenzyl

Structural Insights :

  • The 1,3,4-oxadiazole core is common in antimicrobial and enzyme-targeting agents, but substitution with sulfur (e.g., thiadiazole in 5n) alters electronic properties and binding interactions .
  • The benzoxazolone moiety (as in [11C]NBMP) enhances TSPO binding affinity, while naphthalene substituents improve pharmacokinetics .
  • Thioacetamide derivatives (e.g., 5d) exhibit stronger tyrosinase inhibition compared to acetamides, likely due to sulfur’s nucleophilic reactivity .

Physicochemical Properties

Comparative data on synthesis yields, melting points, and molecular weights:

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound ~385 (estimated)
5n 77 137–139 426.45
[11C]NBMP 392.41
5d 449.29
N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 348.35

Key Observations :

  • Fluorinated analogs (e.g., 5n, target compound) often exhibit higher melting points due to increased molecular symmetry and halogen-mediated crystal packing .
  • Lower molecular weight compounds (e.g., ) may demonstrate better bioavailability, but larger substituents (e.g., naphthalene in [11C]NBMP) enhance target specificity .

Activity Trends :

  • Fluorobenzyl groups enhance lipophilicity, improving blood-brain barrier penetration for neuroimaging agents .
  • Thioacetamide derivatives (e.g., 5d) show superior enzyme inhibition compared to acetamides, likely due to sulfur’s interaction with metal ions in active sites .
  • Substitutions like indole or naphthalene (e.g., ) increase steric bulk, altering selectivity for enzymes like LOX or SIRT2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.